REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[S:5]1[C:9]2[NH:10][C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:12][C:8]=2[CH:7]=[CH:6]1.[Cl:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1>ClC(Cl)C>[Cl:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([C:6]2[S:5][C:9]3[NH:10][C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:12][C:8]=3[CH:7]=2)=[O:24])=[CH:21][CH:20]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1NC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under a N2 atmosphere and at 0° C., to a 40-mL scintillation vial fitted with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
filled beaker
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted ×3 with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via ISCO Companion (0-30% gradient EtOAc/heptane over 30 min)
|
Duration
|
30 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC3=C(NC(=C3)C(=O)OCC)S2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |